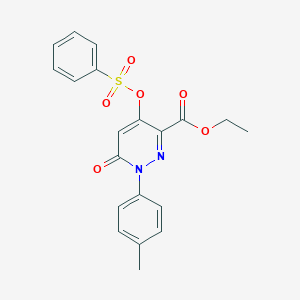![molecular formula C14H20N4 B2813060 2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile CAS No. 1517080-53-3](/img/structure/B2813060.png)
2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a piperidine ring, such as the one in your molecule, are often found in pharmaceuticals and have a wide range of pharmacological applications . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve coupling reactions with other molecules, as well as reactions with various reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined through various analytical techniques, including C, H and N analysis .Scientific Research Applications
Synthesis and Cytotoxic Activity
A series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, closely related to the structure of interest, demonstrated significant cytotoxic activity against various human tumor cell lines. These compounds were synthesized through the condensation of 3-(dimethylamino)phenol, aromatic aldehydes, and malonitrile in ethanol containing piperidine, highlighting the potential of such compounds in cancer research (Vosooghi et al., 2010).
Ultrafast Charge Transfer and Coherent Oscillations
The La-like S2 state of 4-(1-piperidino)-benzonitrile and its derivatives were studied for their ultrafast charge transfer and coherent oscillations in the gas phase. The research found two groups of time constants, suggesting rapid relaxation from S2 through a conical intersection to both S1 and a charge transfer state. This study underlines the potential application of such compounds in studying ultrafast charge transfer processes, which are fundamental in photochemistry and photophysics (Yatsuhashi et al., 2004).
Synthesis and Antimicrobial Screening
Another research avenue involves the synthesis and antimicrobial screening of compounds derived from 2-amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile frameworks. For instance, derivatives such as 5-(4,7-Dimethyl-2-oxo-2H-benzopyran-6-ylazo)-2-methyl-6-piperidin-1-yl-2,3-dihydro-3H-pyrimidin-4-ones showed significant antibacterial activities, demonstrating the chemical's utility in developing new antimicrobial agents (Mulwad & Mayekar, 2007).
Synthesis and In Vitro Cytotoxic Activity of Chromene Derivatives
Moreover, the synthesis of 2-amino-4-(trifluoromethylphenyl)-3-cyano-7-(dimethylamino)-4H-chromene derivatives has been explored. These compounds, through the condensation of 3-(dimethylamino)phenol with trifluoromethybenzaldehydes and malonitrile, exhibited potent cytotoxic activities against a range of human tumor cell lines, indicating their potential as anticancer agents (Mahdavi et al., 2011).
Mechanism of Action
properties
IUPAC Name |
2-amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-17(2)12-5-7-18(8-6-12)13-4-3-11(10-15)14(16)9-13/h3-4,9,12H,5-8,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUPLNPWVNGIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC(=C(C=C2)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one dihydrochloride](/img/structure/B2812978.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2812983.png)


![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2812991.png)

![1-{[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2812994.png)

![methyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2812997.png)
![Tert-butyl 8-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate](/img/structure/B2812998.png)
